

Chemical Identification of Axitinib Impurity 2

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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Axitinib Impurity 2, often referred to as the **Z-isomer of Axitinib**, is a key process-related impurity. The table below summarizes its core identifying information [1] [2]:

Property	Description
Chemical Name	(Z)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide [1]
CAS Number	885126-40-9 [1] [2]
Molecular Formula	C ₂₂ H ₁₈ N ₄ OS [1] [2]
Molecular Weight	386.47 g/mol [1] [2]

Analytical Methods & Quantitative Data

While explicit quantification limits for Impurity 2 are not provided, the following data from developed HPLC methods can be used to establish them. You would typically determine these limits through a method validation study.

The table below compares two HPLC methods suitable for separating and quantifying Axitinib and its impurities [3] [4].

Parameter	Method 1: Isocratic RP-HPLC [3]	Method 2: Gradient RP-HPLC [4]
Objective	Assay of Axitinib API	Analysis of Axitinib & process impurities
Column	Symmetry C18 (250mm x 4.6mm, 5µm)	Standard Discovery C8 (250mm x 4.6mm, 5µm)
Mobile Phase	Acetonitrile : 0.1M Acetic Acid (50:50, v/v)	A: 0.1% Orthophosphoric Acid; B: Methanol
Elution	Isocratic	Gradient
Flow Rate	1.2 mL/min	1.0 mL/min
Detection (PDA)	254 nm	235 nm
Linearity Range	10 - 50 ppm (for Axitinib)	0.25 - 1.5 µg/mL (for drug and impurities)
Retention Time	~3.0 min (for Axitinib)	Not specified for Impurity 2

Detailed Experimental Protocol

Based on the research, here is a detailed methodology for the gradient HPLC method, which is more suited for impurity separation [4].

Gradient HPLC Method for Separation of Axitinib and its Impurities

- **Instrumentation:** HPLC system with Photodiode Array (PDA) detector.
- **Column:** Standard Discovery C8 column (250 mm × 4.6 mm, 5 µm particle size).
- **Mobile Phase:**
 - **Component A:** 0.1% v/v Orthophosphoric Acid in water.
 - **Component B:** HPLC-grade Methanol.
- **Gradient Program:** | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 85 | 15 | | 10 | 85 | 15 | | 25 | 30 | 70 | | 35 | 30 | 70 | | 40 | 85 | 15 |
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 235 nm.

- **Column Temperature:** Ambient.
- **Injection Volume:** 10 μL .
- **Sample Preparation:** Prepare sample solutions in a suitable solvent (e.g., methanol or mobile phase) within the calibrated linearity range (0.25-1.5 $\mu\text{g}/\text{mL}$).

Troubleshooting Guide & FAQs

Frequently Asked Questions

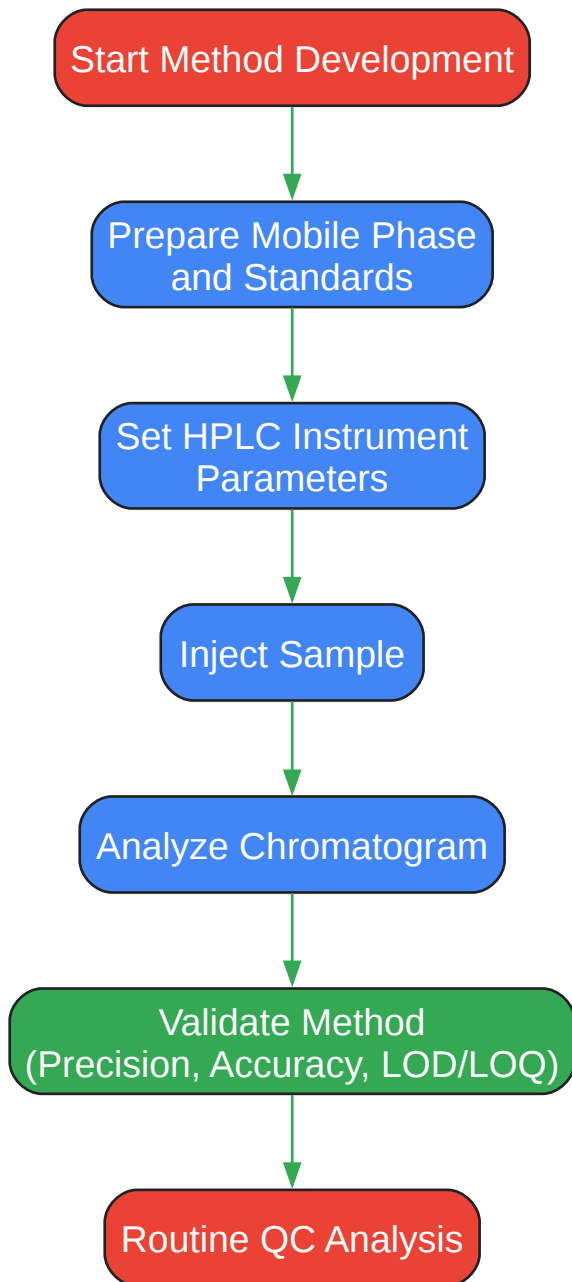
- **Q: What is the relative response factor (RRF) for Axitinib Impurity 2?**
 - **A:** The RRF is used to correct the difference in detector response between an impurity and the main drug. The study that developed the gradient method calculated the RRF for all three process impurities using the slope method, confirming the method's accuracy for quantification [4]. You would need to determine the specific RRF for Impurity 2 in your laboratory as part of method validation.
- **Q: How can I improve the separation between Axitinib and its Impurity 2?**
 - **A:** Fine-tuning the gradient profile of the mobile phase is the most effective approach. You can adjust the rate of change in organic solvent (Methanol) concentration or alter the initial and final proportions. Using a C8 column, as in the gradient method, can also provide different selectivity compared to a C18 column [4].

Troubleshooting Common Issues

- **Poor Peak Shape or Resolution:**
 - **Cause:** Column degradation, inappropriate mobile phase pH, or strong solvent effect.
 - **Solution:** Ensure the column is clean and well-conditioned. Verify the pH of the aqueous mobile phase component. Using a weaker solvent for sample preparation can help sharpen the peaks.
- **Inconsistent Retention Times:**
 - **Cause:** Fluctuations in room temperature or minor changes in mobile phase composition.
 - **Solution:** Use a column heater to maintain a constant temperature. Prepare mobile phases carefully and ensure the HPLC system is well-primed.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for developing and executing an HPLC method for impurity analysis, from preparation to data interpretation.



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